2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Researchers mapping halogen-position effects on enzyme inhibition often lack systematic regioisomeric probe sets. This 4-Br/6-Cl phenol, supplied as a racemic mixture (95% HPLC), enables paired SAR evaluation with 6-Br/4-Cl analogs (e.g., CAS 1213217-03-8). Its differential aryl halide reactivity supports sequential Pd-catalyzed functionalization: Br at C4 reacts selectively, leaving Cl at C6 for orthogonal coupling. The cyclopropyl group enhances metabolic stability vs. linear alkyl chains. Procure as a building block, SAR standard, or chiral HPLC method development reference.

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
Cat. No. B13074370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol
Molecular FormulaC10H11BrClNO
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1CC1C(C2=C(C(=CC(=C2)Br)Cl)O)N
InChIInChI=1S/C10H11BrClNO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2
InChIKeyNHQMHPRTARNCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol: Structural Identity and Baseline Properties for Procurement Decisions


2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol (CAS: 1822628-38-5) is a halogenated phenolic compound with molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol, featuring a bromine atom at the 4-position, a chlorine atom at the 6-position, and an amino(cyclopropyl)methyl substituent at the 2-position of the phenolic ring. Its computed physicochemical properties include an XLogP3-AA of 3.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, and a topological polar surface area of 46.3 Ų [1]. The compound is supplied by specialty chemical vendors at purities of approximately 95% (HPLC) . Notably, this compound has an undefined stereocenter count of 1 and is typically provided as a racemic mixture unless otherwise specified [1]. According to the ZINC database (ZINC16849145), no biological activity data is reported for this compound in ChEMBL, and it has not been used in any clinical trials [2]. This compound belongs to a class of cyclopropyl-containing halogenated phenols that have attracted interest as synthetic intermediates and potential pharmacophore scaffolds, particularly as enzyme inhibitors targeting carbonic anhydrase and acetylcholinesterase enzymes in related structural series [3][4].

Why 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol Cannot Be Replaced by Generic In-Class Analogs


Within the C10H11BrClNO isomeric family, the exact positioning of halogen substituents on the phenolic ring and the structure of the aminoalkyl side chain are known to critically influence both chemical reactivity and biological target engagement. The closest commercially available analog, 2-[(R)-amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol (CAS: 1213217-03-8), differs only in the positional exchange of bromine (from position 4 to 6) and chlorine (from position 6 to 4) . This regioisomeric swap alters the electron density distribution on the aromatic ring, which can affect hydrogen-bonding capacity with biological targets and reactivity in cross-coupling reactions. In related bromophenol series, small changes in substitution pattern have been shown to shift carbonic anhydrase inhibition Ki values by over 100-fold among closely related analogs [1]. Additionally, linear side-chain analogs such as 2-(1-aminobutyl)-4-bromo-6-chlorophenol replace the compact cyclopropyl ring with a flexible n-propyl group, altering molecular shape, conformational entropy, and metabolic stability. These structural differences preclude simple interchange of in-class compounds without re-validation of the specific chemical or biological context.

Quantitative Differentiation Evidence: 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol vs. Closest Analogs


Regioisomeric Positional Halogen Differentiation: 4-Br/6-Cl vs. 6-Br/4-Cl Substitution Pattern

The target compound bears bromine at the 4-position and chlorine at the 6-position of the phenolic ring, a regioisomeric arrangement that is structurally distinct from its closest commercially cataloged analog, 2-[(R)-amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol (CAS: 1213217-03-8), which has the halogen positions reversed . This positional difference is expected to produce distinct electronic and steric profiles: bromine (van der Waals radius 1.85 Å) at the para position versus chlorine (1.75 Å) creates a different steric environment around the phenolic hydroxyl and amino(cyclopropyl)methyl groups than the inverted arrangement. In structurally related bromophenol carbonic anhydrase inhibitor series, halogen positional isomerism has been documented to produce Ki value differences exceeding an order of magnitude among otherwise identical scaffolds [1]. The target compound also differs from 2-[amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol (CAS: 1337266-69-9), which shares the regioisomeric pattern of the (R)-enantiomer but lacks stereochemical specification .

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Cyclopropyl vs. Linear Alkyl Side Chain Comparison: Conformational Rigidity and Metabolic Stability

The target compound incorporates a cyclopropyl ring directly attached to the aminomethyl carbon, creating a compact, conformationally restricted pharmacophore (fraction sp3 = 0.30) [1]. The closest linear-chain analog available from major suppliers, 2-(1-aminobutyl)-4-bromo-6-chlorophenol, replaces the cyclopropyl group with an n-propyl chain, increasing the rotatable bond count and conformational flexibility . In medicinal chemistry, cyclopropyl groups are well-established as metabolically stable bioisosteres for alkyl, vinyl, and aromatic groups, often improving metabolic stability by blocking cytochrome P450 oxidation at benzylic positions [2]. In the related bromophenol carbonic anhydrase inhibitor literature, cyclopropyl-containing analogs demonstrated Ki values in the low nanomolar range against hCA I (0.54–59 nM) and hCA II (0.97–12.14 nM), though direct head-to-head comparisons between cyclopropyl and corresponding linear alkyl-substituted bromophenols were not performed [3]. The XLogP3-AA of the target compound (3.1) [1] suggests moderate lipophilicity suitable for membrane permeation while retaining sufficient polarity for aqueous solubility.

Drug Design Metabolic Stability Conformational Analysis

Physicochemical Property Profile Differentiation: Lipophilicity, Hydrogen Bonding, and Polar Surface Area

The target compound exhibits a computed XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 46.3 Ų, and exactly 2 hydrogen bond donors (phenolic OH, primary amine) and 2 hydrogen bond acceptors [1]. This physicochemical profile places it within favorable drug-like chemical space (Lipinski rule compliant: MW 276.56 < 500, XLogP < 5, HBD = 2 < 5, HBA = 2 < 10) [1]. In contrast, the regioisomeric analog 2-[(R)-amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol (CAS: 1213217-03-8) has a predicted boiling point of 342.0 ± 37.0 °C ; analogous predicted boiling point data for the target compound has not been independently verified but is expected to be highly similar given identical molecular formula and functional groups. The TPSA of 46.3 Ų is below the 60 Ų threshold often associated with good blood-brain barrier penetration, while the XLogP3-AA of 3.1 falls within the optimal range (1-3) for oral bioavailability [1][2]. The undefined stereocenter at the aminomethyl carbon means the commercial product is racemic, which must be considered if stereospecific activity is required [1].

Physicochemical Profiling Drug-likeness ADME Prediction

Optimal Procurement and Application Scenarios for 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Halogen Positional Effects in Carbonic Anhydrase or Acetylcholinesterase Inhibitor Programs

The 4-Br/6-Cl substitution pattern of this compound provides a specific regioisomeric probe for SAR investigations aimed at understanding how halogen positioning modulates enzyme inhibition potency. Related bromophenol derivatives with cyclopropyl moieties have demonstrated nanomolar-range inhibition of carbonic anhydrase isoforms hCA I (Ki 0.54–59 nM) and hCA II (Ki 0.97–12.14 nM) as well as acetylcholinesterase (Ki 159.6–924.2 nM) [1][2]. Incorporating this compound into a matrix of regioisomeric analogs (including CAS 1213217-03-8 and 1337266-69-9) enables systematic evaluation of how the 4-Br/6-Cl arrangement influences binding affinity relative to the 6-Br/4-Cl pattern, an effect that cannot be assessed with any single isomer alone .

Synthetic Building Block for Cross-Coupling and Diversification Chemistry Exploiting Differential Halogen Reactivity

The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions (bromide being generally 10²–10³-fold more reactive than chloride in oxidative addition) makes this compound a valuable bifunctional building block for sequential chemoselective transformations [3]. The para-bromine can be selectively functionalized via Suzuki, Heck, or Buchwald-Hartwig couplings while leaving the chlorine at the 6-position available for subsequent orthogonal reactions, a synthetic pathway that the 6-Br/4-Cl regioisomer cannot replicate in the same positional sequence.

Metabolic Stability Screening of Cyclopropyl- vs. Alkyl-Substituted Aminophenol Scaffolds

The cyclopropyl group is a recognized metabolic stability enhancer that resists cytochrome P450-mediated oxidation relative to linear or branched alkyl chains [4]. This compound, paired with its linear alkyl analog 2-(1-aminobutyl)-4-bromo-6-chlorophenol , enables a head-to-head comparison of intrinsic clearance in liver microsome or hepatocyte assays, allowing procurement teams to justify the selection of the cyclopropyl analog for programs where oxidative metabolism at the benzylic amine position is a liability.

Reference Standard for Analytical Method Development and Chiral Resolution of α-Aminomethyl Phenols

With an undefined stereocenter at the aminomethyl carbon, the racemic mixture (as supplied) serves as an essential reference material for developing chiral HPLC or SFC methods aimed at separating the (R)- and (S)-enantiomers of this and structurally related amino(cyclopropyl)methyl phenols [5]. Successful resolution enables procurement of single enantiomers for downstream enantioselective biological evaluation, a prerequisite for programs targeting stereospecific enzyme pockets or receptor binding sites.

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